2-methyl-6-thiophen-3-yl-1H-pyrimidin-4-one
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Overview
Description
The compound identified as “2-methyl-6-thiophen-3-yl-1H-pyrimidin-4-one” is a chemical entity with specific properties and applications.
Chemical Reactions Analysis
The types of chemical reactions that 2-methyl-6-thiophen-3-yl-1H-pyrimidin-4-one undergoes, such as oxidation, reduction, and substitution, are not explicitly documented in the available sources. understanding the general types of reactions can be useful. For example, combination reactions involve two or more substances forming a new compound, while decomposition reactions involve a compound breaking down into simpler substances .
Scientific Research Applications
2-methyl-6-thiophen-3-yl-1H-pyrimidin-4-one may have applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Advanced tandem mass spectrometry techniques, such as collision-induced dissociation, are used to unveil structural details of metabolites and lipids, which could be relevant to the study of this compound .
Mechanism of Action
The mechanism of action for 2-methyl-6-thiophen-3-yl-1H-pyrimidin-4-one is not explicitly detailed in the available sources. Generally, the mechanism of action involves the interaction of the compound with specific molecular targets and pathways. For example, tranexamic acid, another compound, competitively inhibits the activation of plasminogen, demonstrating how compounds can exert their effects through specific molecular interactions .
Comparison with Similar Compounds
Similar compounds to 2-methyl-6-thiophen-3-yl-1H-pyrimidin-4-one can be identified through PubChem’s 2-D and 3-D neighboring sets, which provide immediate access to structurally similar molecules. This allows researchers to compare this compound with other compounds and understand its unique properties .
Conclusion
While specific details about this compound are limited, it is clear that this compound has potential applications in various scientific fields. Further research and access to proprietary information from manufacturers would provide a more comprehensive understanding of its properties and uses.
Properties
IUPAC Name |
2-methyl-6-thiophen-3-yl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-10-8(4-9(12)11-6)7-2-3-13-5-7/h2-5H,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNMJJVYAMIBRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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